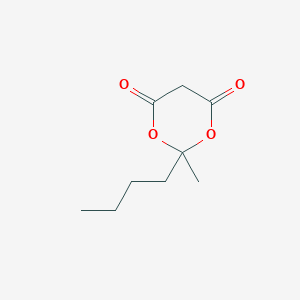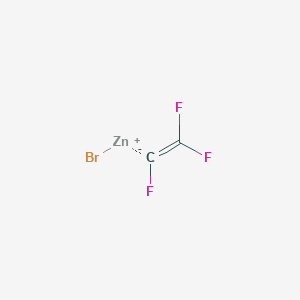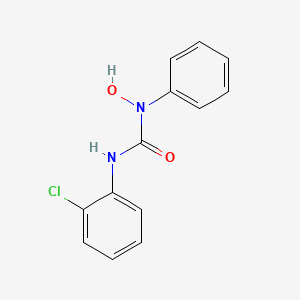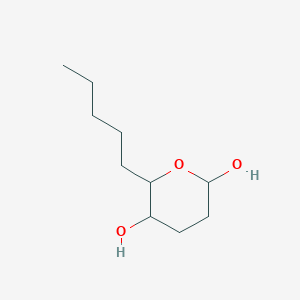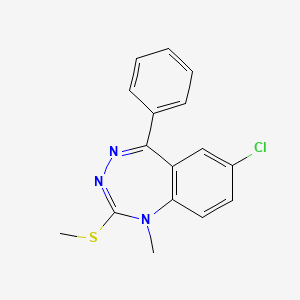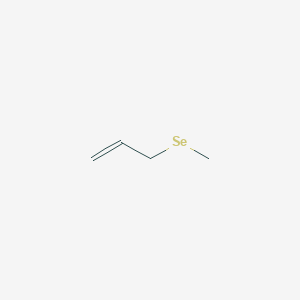![molecular formula C12H19N5O B14344452 1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea CAS No. 93597-85-4](/img/structure/B14344452.png)
1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea is an organic compound that features a complex structure with both amino and urea functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea typically involves the reaction of 4-(diethylamino)benzaldehyde with semicarbazide hydrochloride under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and urea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-amino-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]urea: Similar structure but with dimethylamino instead of diethylamino group.
1-amino-3-[(E)-[4-(methylamino)phenyl]methylideneamino]urea: Contains a methylamino group instead of diethylamino group.
Uniqueness
1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its diethylamino group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and interactions.
Eigenschaften
CAS-Nummer |
93597-85-4 |
|---|---|
Molekularformel |
C12H19N5O |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea |
InChI |
InChI=1S/C12H19N5O/c1-3-17(4-2)11-7-5-10(6-8-11)9-14-16-12(18)15-13/h5-9H,3-4,13H2,1-2H3,(H2,15,16,18)/b14-9+ |
InChI-Schlüssel |
ZKKFLUYIRJIUOT-NTEUORMPSA-N |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)NN |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
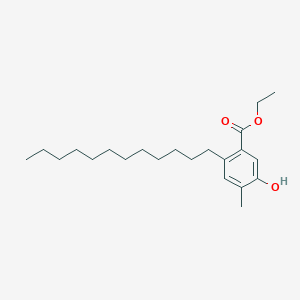
![2-Chloro-N-[(furan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14344392.png)
![2H,4H,6H-Pyrido[1,2-e][1,3,5,7]dithiadiazocine](/img/structure/B14344398.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)
